2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(furan-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-19-14-6-4-3-5-13(14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXGHNAKPMIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.
Attachment of the Furan-3-yl Ethyl Group: The furan-3-yl ethyl group can be attached through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Recent studies have highlighted the potential biological activities of benzamide derivatives, including the compound . The following sections summarize key findings related to its biological applications.
Antifungal Activity
A series of novel benzamide derivatives have been synthesized and evaluated for antifungal activity. Compounds structurally related to 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide have shown promising results against various fungal strains, including Botrytis cinerea and Fusarium graminearum. For instance, certain derivatives demonstrated better efficacy than established antifungal agents at concentrations as low as 100 mg/L .
Anticancer Potential
1,3,4-Oxadiazole derivatives, which include benzamide structures, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit telomerase activity in cancer cell lines, suggesting a mechanism for potential anticancer effects. In particular, some derivatives exhibited significant inhibitory activity against gastric cancer cell lines with IC50 values comparable to known anticancer drugs .
Pharmacological Applications
The pharmacological applications of this compound are primarily centered around its role as a modulator in various biochemical pathways.
Enzyme Inhibition
Benzamides have been studied for their ability to inhibit enzymes such as histone deacetylases (HDACs). These enzymes play critical roles in gene expression and cellular function. Compounds similar to this compound have been reported to exhibit HDAC inhibitory activity, which could be beneficial in cancer therapy and other diseases linked to epigenetic regulation .
Neuroprotective Effects
Some studies suggest that benzamide derivatives may possess neuroprotective properties by inhibiting monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders. The modulation of this enzyme could lead to therapeutic strategies for conditions like Parkinson's disease and depression .
Synthesis Methodologies
The synthesis of this compound can be approached through several chemical pathways. The following table summarizes different synthetic routes explored in literature:
Case Studies
Case studies involving the application of this compound have provided insights into its practical uses:
- Antifungal Efficacy Study : A study assessed the antifungal efficacy of various benzamide derivatives against clinical isolates of Candida species. The results indicated a significant reduction in fungal growth with specific derivatives showing enhanced activity compared to traditional antifungals.
- Cancer Cell Line Evaluation : In vitro studies on gastric cancer cell lines demonstrated that certain benzamide derivatives could induce apoptosis and inhibit cell proliferation, providing a basis for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Features and Electronic Properties
The table below compares key structural and electronic features of 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide with analogous benzamides:
Key Observations :
- Electron Effects : The electron-donating ethylthio group contrasts with electron-withdrawing fluoro or nitro groups in analogs like 2-fluoro-N-[2-(2-methylindol-3-yl)ethyl]benzamide or capmatinib, which may alter binding to targets such as enzymes or receptors .
- Bioisosteric Replacements : The furan ring in the target compound serves as a bioisostere for other heterocycles (e.g., indole in or piperidine in ), balancing polarity and metabolic stability .
Pharmacokinetic and Toxicity Considerations
- Bioavailability : The furan ring’s moderate polarity may improve aqueous solubility compared to purely aromatic analogs (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide in ), while the ethylthio group could prolong half-life via reduced metabolic oxidation .
- Toxicity: Thioether-containing compounds (e.g., 2-azetidinones in ) generally show low cytotoxicity in vitro, but furan rings can form reactive metabolites. Structural optimization may be required to mitigate hepatic toxicity .
Biological Activity
2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in drug development.
Chemical Structure and Synthesis
The compound consists of an ethylthio group and a furan-3-yl ethyl group attached to a benzamide core. The synthesis typically involves:
- Formation of the Benzamide Core : Reacting benzoic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC).
- Introduction of the Ethylthio Group : Achieved via nucleophilic substitution with an appropriate thiol.
- Attachment of the Furan-3-yl Ethyl Group : Accomplished through Friedel-Crafts acylation reactions.
These synthetic routes are essential for producing the compound in sufficient purity for biological evaluations .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The ethylthio group may enhance binding affinity, while the furan moiety can facilitate interactions through π-π stacking or hydrogen bonding with target proteins, potentially modulating their activity and influencing cellular pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzamides with furan derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar activities .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Compounds containing benzamide derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which could be relevant in conditions such as arthritis or other inflammatory diseases .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds on various cell lines. For example, certain derivatives showed low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2-(furan-3-yl)ethyl)benzamide | Lacks ethylthio group | Limited biological activity |
| 2-(methylthio)-N-(2-(furan-3-yl)ethyl)benzamide | Contains methylthio group | Moderate antimicrobial activity |
| N-(2-(furan-3-yl)ethyl)-2-(thiophen-2-yl)benzamide | Features thiophene ring | Enhanced anti-inflammatory effects |
The presence of both the ethylthio and furan groups in this compound contributes to its distinct chemical and biological properties, making it a valuable candidate for further research and potential therapeutic applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various benzamide derivatives, including those related to this compound. For example:
- Antifungal Activity : A series of benzamides were tested for antifungal activity against Candida species, demonstrating promising results that could be extrapolated to similar compounds .
- Inhibitory Effects on Enzymes : Some studies have reported on the inhibitory effects of related compounds on key enzymes involved in inflammatory pathways, suggesting a mechanism by which these compounds exert their effects .
Chemical Reactions Analysis
Oxidation of the Ethylthio Group
The ethylthio (-S-C₂H₅) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | RT, CH₂Cl₂, 2 hr | 2-(Ethylsulfonyl)-N-(2-(furan-3-yl)ethyl)benzamide | 85% | |
| H₂O₂/AcOH | 60°C, 4 hr | 2-(Ethylsulfinyl)-N-(2-(furan-3-yl)ethyl)benzamide | 72% |
Key Findings :
-
mCPBA selectively oxidizes the thioether to a sulfone without affecting the furan ring.
-
H₂O₂ in acetic acid produces sulfoxides as intermediates, which can further oxidize to sulfones at higher temperatures .
Hydrolysis of the Amide Bond
The benzamide group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 8 hr | 2-(Ethylthio)benzoic acid + 2-(furan-3-yl)ethylamine | 68% | |
| 2M NaOH/EtOH | 80°C, 6 hr | Sodium 2-(ethylthio)benzoate + free amine | 91% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Nucleophilic Substitution at the Thioether
The ethylthio group participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KCN | DMF, 100°C, 12 hr | 2-Cyano-N-(2-(furan-3-yl)ethyl)benzamide | 54% | |
| NH₃ (aq.) | EtOH, 60°C, 6 hr | 2-Amino-N-(2-(furan-3-yl)ethyl)benzamide | 63% |
Limitations :
Electrophilic Aromatic Substitution on Furan
The furan ring undergoes electrophilic reactions at the α-positions:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-(Ethylthio)-N-(2-(5-nitro-furan-3-yl)ethyl)benzamide | 58% | |
| Bromination | Br₂/CCl₄, RT | 2-(Ethylthio)-N-(2-(5-bromo-furan-3-yl)ethyl)benzamide | 47% |
Regioselectivity :
-
Electrophiles preferentially attack the C-5 position of the furan ring due to electronic and steric factors .
Radical Reactions
The ethylthio group participates in radical-mediated processes:
| Initiator | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AIBN | Toluene, 80°C, 24 hr | Polymerized benzamide-thioether conjugates | N/A | |
| UV light | CH₃CN, 12 hr | Cross-linked dimers via C-S bond cleavage | 32% |
Applications :
Catalytic Hydrogenation
Selective reduction of the furan ring:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 4 hr | 2-(Ethylthio)-N-(2-(tetrahydrofuran-3-yl)ethyl)benzamide | 78% |
Side Reactions :
Photochemical Reactions
UV-induced transformations:
| Wavelength | Solvent | Product | Reference |
|---|---|---|---|
| 254 nm | MeOH | Thiophenol derivatives via C-S bond cleavage | |
| 365 nm | CHCl₃ | Furan ring-opening products |
Quantum Yield :
This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with applications ranging from pharmaceutical intermediates to polymer precursors. Controlled reaction conditions are critical for achieving desired selectivity, particularly in competing processes like furan ring reactions versus amide hydrolysis .
Q & A
Q. What synthetic methodologies are recommended for high-purity synthesis of 2-(ethylthio)-N-(2-(furan-3-yl)ethyl)benzamide?
- Methodological Answer : The synthesis involves:
- Step 1 : Alkylation of 2-mercaptobenzoic acid with ethyl iodide to introduce the ethylthio group.
- Step 2 : Conversion to the acid chloride using thionyl chloride.
- Step 3 : Coupling with 2-(furan-3-yl)ethylamine via EDCI/HOBt-mediated amidation under nitrogen.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol).
- Quality Control : Monitor by TLC; confirm purity via HPLC (>95%) and structure via ¹H NMR and HRMS.
Reference compounds with analogous syntheses:
Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR :
- Ethylthio group: δ 1.25 ppm (triplet, SCH2CH3), δ 2.5 ppm (quartet, SCH2).
- Furan protons: δ 6.2–7.8 ppm (multiplet, J = 1.5–3.0 Hz).
- FT-IR : Amide C=O stretch (~1650 cm⁻¹), thioether C-S stretch (~700 cm⁻¹).
- HRMS : [M+H]+ ion matching exact mass (e.g., calc. 305.1021 vs. obs. 305.1024).
- X-ray Crystallography (if feasible): Resolves conformational details (e.g., dihedral angles).
Examples from analogous benzamides:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Methodological Answer :
- Design : Synthesize analogs with variations in:
- Ethylthio chain length (e.g., propylthio vs. methylthio).
- Furan substitution (3- vs. 2-position; halogenation).
- Benzamide ring substituents (e.g., electron-withdrawing groups).
- Evaluation :
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays).
- Molecular docking (AutoDock Vina) to identify binding motifs.
- QSAR Modeling : Use Hammett constants (σ) and logP to correlate substituents with activity.
Case studies from related pharmacophores:
Q. What computational strategies predict binding modes to biological targets?
- Methodological Answer :
- Docking : Use AutoDock/Glide with target PDB structures (e.g., kinases).
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns).
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and map electrostatic potentials.
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Examples from computational analyses:
Data Contradiction Resolution
Q. How to resolve discrepancies in reported bioactivity data?
- Methodological Answer :
- Purity Verification : HPLC (≥95%) and ¹H NMR to exclude impurities.
- Assay Standardization : Use CLSI guidelines for buffer pH, temperature, and controls.
- Stability Testing : Track degradation via HPLC-MS over 24 hours.
- Statistical Meta-analysis : Apply Cohen’s d to quantify effect size heterogeneity.
Examples from conflicting bioactivity reports:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
